1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane
Overview
Description
1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane is a chemical compound with the molecular formula C37H46P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane typically involves the reaction of 1,5-dibromopentane with bis(3,5-dimethylphenyl)phosphine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .
Scientific Research Applications
1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Biology: The compound can be used to study metal-ligand interactions in biological systems.
Industry: It is used in the manufacturing of materials that require specific catalytic properties.
Mechanism of Action
The mechanism by which 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Similar in structure but with phenyl groups instead of 3,5-dimethylphenyl groups.
1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane: Similar ligand with a shorter carbon chain.
Uniqueness
1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane is unique due to its specific electronic and steric properties imparted by the 3,5-dimethylphenyl groups. These properties can influence the reactivity and selectivity of the metal complexes it forms, making it particularly useful in certain catalytic applications .
Properties
IUPAC Name |
5-bis(3,5-dimethylphenyl)phosphanylpentyl-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46P2/c1-26-14-27(2)19-34(18-26)38(35-20-28(3)15-29(4)21-35)12-10-9-11-13-39(36-22-30(5)16-31(6)23-36)37-24-32(7)17-33(8)25-37/h14-25H,9-13H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFUYWYDWIIGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CCCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400570 | |
Record name | 1,5-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-38-6 | |
Record name | 1,5-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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